molecular formula C17H22N2O3S B11620176 2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11620176
M. Wt: 334.4 g/mol
InChI Key: RRVUHPLLPACMLK-UHFFFAOYSA-N
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Description

  • This compound has the chemical formula C17H22N2O3S and a molecular weight of approximately 334.43 g/mol.
  • It consists of an ethylsulfanyl group, a pyrimidine ring, and a carboxylate moiety.
  • The compound’s systematic name reflects its structural features: 2-(ethylsulfanyl)ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
  • Preparation Methods

    • Synthetic routes involve the condensation of appropriate starting materials.
    • One common method is the reaction between an aldehyde (such as 3-methylbenzaldehyde) and a thioamide (such as ethyl thioacetate) followed by cyclization.
    • Industrial production methods may vary, but efficient and scalable processes are essential for large-scale synthesis.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:
      • Oxidation : Oxidative transformations of the sulfur atom or the methyl groups.
      • Reduction : Reduction of the carbonyl group or other functional groups.
      • Substitution : Substitution reactions at the pyrimidine ring or the ethylsulfanyl group.
    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
  • Scientific Research Applications

    • Medicinal Chemistry : Investigate its potential as a drug candidate due to its structural features.
    • Bioactivity : Explore its effects on biological targets (e.g., enzymes, receptors).
    • Anticancer Properties : Assess its cytotoxicity and potential as an anticancer agent.
    • Industrial Applications : Evaluate its use in materials science or catalysis.
  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific receptors or enzymes.
    • Further studies are needed to elucidate its precise molecular targets and signaling pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrimidine derivatives or molecules with thioether groups.
    • Highlight its uniqueness, such as the combination of the ethylsulfanyl group and the pyrimidine ring.

    Properties

    Molecular Formula

    C17H22N2O3S

    Molecular Weight

    334.4 g/mol

    IUPAC Name

    2-ethylsulfanylethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

    InChI

    InChI=1S/C17H22N2O3S/c1-4-23-9-8-22-16(20)14-12(3)18-17(21)19-15(14)13-7-5-6-11(2)10-13/h5-7,10,15H,4,8-9H2,1-3H3,(H2,18,19,21)

    InChI Key

    RRVUHPLLPACMLK-UHFFFAOYSA-N

    Canonical SMILES

    CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC(=C2)C)C

    Origin of Product

    United States

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